molecular formula C23H19N5S B3837918 Pyrazolethione, 3-9

Pyrazolethione, 3-9

Cat. No.: B3837918
M. Wt: 397.5 g/mol
InChI Key: BFQNGOFGQJAOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolethione, 3-9, with the molecular formula C23H19N5S, is a chemical compound based on the pyrazole-heterocyclic scaffold, which is recognized for its diverse pharmacological significance . This compound is supplied as a high-purity material for research and development purposes. Compounds within the pyrazolethione and pyrazole class have demonstrated substantial promise in scientific research for their potent biological activities. Notably, selected pyrazole derivatives have been identified as multitarget agents with a remarkable ability to interfere with inflammation, oxidative stress, and tumorigenesis . In vitro studies on related pyrazole compounds show they exhibit a strong antioxidative potential, including a powerful ability to inhibit superoxide anion production, suppress lipid peroxidation, and reduce NADPH oxidase activity . Furthermore, research highlights that pyrazole-based molecules can exhibit interesting antiproliferative activity against a range of cancer cell lines, making the pyrazole scaffold a privileged structure in modern anticancer drug discovery . The mechanism of action for such compounds is often multifaceted; they may act as tubulin polymerization inhibitors, disrupting the cellular microtubule network and leading to cell cycle arrest and apoptosis, or interact with other key targets like kinases . This compound, is intended for research use only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5S/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQNGOFGQJAOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040641
Record name 3H-Pyrazole-3-thione, 2,4-dihydro-5-methyl-2-phenyl-4-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331945-95-0
Record name 3H-Pyrazole-3-thione, 2,4-dihydro-5-methyl-2-phenyl-4-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolethione, 3-9 typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction forms the pyrazole ring, which can then be further functionalized to introduce the thione group.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly methodologies, such as microwave-assisted synthesis and green chemistry approaches. These methods not only improve the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrazolethione, 3-9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of pyrazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazolidine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pyrazolethione, 3-9 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of pyrazolethione, 3-9 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Pharmacophore Features

Pyrazolethione, 3-9 shares core pharmacophore features (AAAHR: aromatic ring, hydrophobic groups) with pyridazinone and rhodanine derivatives. However, its pyrazole-thione scaffold distinguishes it structurally from pyridazinone’s diazine ring and rhodanine’s thiazolidinone core. Key differences include:

Feature This compound Pyridazinone Derivatives Rhodanine Derivatives
Core Structure Pyrazole + thione Diazine + ketone Thiazolidinone + thione
Key Pharmacophore Elements Aromatic ring (R), Hydrophobic (H) Aromatic ring (R), Acceptor (A) Acceptor (A), Hydrophobic (H)
Substituent Sensitivity Moderate (R1/R2 modifications) High (R1/R2 critical for activity) Variable

Pyrazolethione’s stability in binding is attributed to its hydrophobic interactions, whereas pyridazinones rely more on hydrogen bonding via ketone groups .

Binding Dynamics and Stability

Molecular dynamics simulations (20 ns) reveal distinct stability profiles:

Compound Average RMSD (nm) Key Interactions
This compound 0.2–0.3 Hydrophobic interactions with Met56, Val110, Trp171
Pyridazinone-2-5 0.4 Hydrogen bonding with Ala58, weaker hydrophobic contacts
Pyridazinone-2-19 0.25 Dual aromatic/hydrogen bond interactions

This compound exhibits lower RMSD fluctuations compared to pyridazinone-2-5, suggesting superior binding stability. This is linked to its engulfment within the hydrophobic pocket of SrtA, which prevents detachment during simulations .

Structure–Activity Relationship (SAR) Trends

  • Pyrazolethione Subclass: Modifications at R1/R2 sites in the ethoxy-thiol subclass (e.g., 3-9) show minimal potency reduction, unlike the ethoxy-chloro subclass, where similar changes drastically lower activity. This implies a unique inhibitory mechanism distinct from pyridazinones .
  • Pyridazinone Subclass: Substituents at R1/R2 are critical for activity; even minor alterations reduce IC50 values by >50% .
  • Resistance Considerations: Pyrazolethione’s anti-adhesion mechanism may delay bacterial resistance compared to pyridazinones, as pathogens rely heavily on SrtA-mediated adhesion .

Pharmacophore and 3D-QSAR Insights

The AAAHR pharmacophore model (R² = 0.82, Q² = 0.74) highlights shared features but divergent activity profiles:

  • This compound : High activity (pIC50 >5.9) correlates with hydrophobic substituents enhancing binding pocket complementarity .
  • Pyridazinone-2-20: Lower activity (pIC50 ~5.5) due to reduced hydrophobic surface area .
  • Rhodanine Derivatives : Variable activity depending on electron-withdrawing substituents .

Q & A

Q. What quality control measures ensure inter-laboratory reproducibility in this compound bioassays?

  • Methodology : Standardize reagents, cell lines, and protocols across labs. Implement blinded analysis and inter-lab proficiency testing. Use consensus reference materials and document deviations in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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